molecular formula C18H19BrN4O2S B313513 3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzaldehyde N-allylthiosemicarbazone

3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzaldehyde N-allylthiosemicarbazone

Cat. No.: B313513
M. Wt: 435.3 g/mol
InChI Key: VFXJEBQZRNFMFL-SSDVNMTOSA-N
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Description

3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzaldehyde N-allylthiosemicarbazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a pyridinylmethoxy group attached to a phenyl ring, along with a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzaldehyde N-allylthiosemicarbazone typically involves multiple steps. One common approach is the reaction of 3-bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde with an appropriate amine to form the corresponding Schiff base. This intermediate is then reacted with a thiourea derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzaldehyde N-allylthiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or ammonia .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzaldehyde N-allylthiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzaldehyde N-allylthiosemicarbazone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H19BrN4O2S

Molecular Weight

435.3 g/mol

IUPAC Name

1-[(E)-[3-bromo-5-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C18H19BrN4O2S/c1-3-6-21-18(26)23-22-11-14-9-15(19)17(16(10-14)24-2)25-12-13-4-7-20-8-5-13/h3-5,7-11H,1,6,12H2,2H3,(H2,21,23,26)/b22-11+

InChI Key

VFXJEBQZRNFMFL-SSDVNMTOSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=S)NCC=C)Br)OCC2=CC=NC=C2

SMILES

COC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)OCC2=CC=NC=C2

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)OCC2=CC=NC=C2

Origin of Product

United States

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